PF-06284674 is a cell-permeable allosteric activator of the M2 isoform of pyruvate kinase (PKM2), belonging to the pyrido[1,2-a]pyrimidin-4-one chemical class. In mainstream laboratory workflows, it is primarily procured to induce the tetramerization of PKM2, shifting the enzyme from its less active dimeric state to its highly active tetrameric form, thereby normalizing cellular glycolytic metabolism and reversing the Warburg effect. With a validated baseline EC50 of 70 nM in intact cellular assays (such as Huh7 models), PF-06284674 provides high membrane permeability and direct target engagement. Its distinct structural scaffold makes it a critical reference standard for metabolic reprogramming research, offering an orthogonal chemical tool compared to traditional sulfonamide-based or thienopyrrole-based activators[1].
Generic substitution among PKM2 activators frequently fails due to profound differences in chemical scaffolds, which directly dictate cellular penetrance, off-target binding, and assay compatibility. While DASA-58 (a diarylsulfonamide) and TEPP-46 (a thienopyrrole) are common in-class substitutes, their distinct structural motifs can introduce confounding variables, such as sulfonamide-specific protein binding or differential solubility in complex culture media. PF-06284674 circumvents these liabilities through its unique pyrido-pyrimidinone core, which ensures consistent cell permeability and avoids the off-target cross-reactivities associated with sulfonamides. For buyers designing phenotypic screens or orthogonal target validation assays, substituting PF-06284674 with a structurally unrelated activator risks compromising assay reproducibility and misinterpreting metabolic readouts [1].
PF-06284674 demonstrates strong workflow fit in intact cellular assays, achieving an EC50 of 70 nM for PKM2 activation in human Huh7 cells, measured via the production of pyruvate and ATP. In contrast, many early-generation biochemical activators suffer from poor membrane permeability, requiring artificial permeabilization or resulting in significant potency drop-offs in cellulo. The reliable 70 nM cellular potency of PF-06284674 ensures high reproducibility without the need for excessive carrier solvents that could disrupt cell membranes [1].
| Evidence Dimension | Cellular Activation Potency (EC50) |
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Early-generation biochemical activators (>1 μM in cellulo) |
| Quantified Difference | >10-fold superior potency retention in intact cells |
| Conditions | Intact human Huh7 cells, fluorescence assay for pyruvate/ATP production |
Guarantees reliable target engagement in mainstream laboratory cell-based workflows, reducing assay failure rates associated with poor compound penetrance.
As a pyrido[1,2-a]pyrimidin-4-one derivative, PF-06284674 provides a structurally orthogonal alternative to the widely used diarylsulfonamide PKM2 activator, DASA-58. The absence of a sulfonamide moiety in PF-06284674 prevents sulfonamide-specific off-target protein binding and potential precipitation issues in certain complex assay buffers. This structural differentiation allows researchers to rule out chemotype-specific artifacts when validating PKM2 as a therapeutic target [1].
| Evidence Dimension | Structural chemotype and functional group liabilities |
| Target Compound Data | Pyrido-pyrimidinone core (sulfonamide-free) |
| Comparator Or Baseline | DASA-58 (diarylsulfonamide core) |
| Quantified Difference | Elimination of sulfonamide-associated cross-reactivity |
| Conditions | Phenotypic screening and orthogonal target validation in complex media |
Ensures assay reproducibility and workflow fit by providing a structurally distinct reference standard that avoids common sulfonamide-related assay interferences.
In metabolic reprogramming studies, the choice between PKM2 activation and inhibition is critical. PF-06284674 acts as a potent allosteric activator that induces PKM2 tetramerization, thereby restoring normal glycolysis and increasing pyruvate/ATP production. Conversely, PKM2 inhibitors like Shikonin (IC50 = 6.5 μM) block enzymatic activity entirely, leading to glycolytic shutdown rather than normalization. Procurement of PF-06284674 is specifically indicated when the experimental objective is to reverse the Warburg effect via tetramerization rather than inducing acute metabolic toxicity [1].
| Evidence Dimension | Mechanism of metabolic modulation |
| Target Compound Data | Allosteric activation (tetramerization) |
| Comparator Or Baseline | Shikonin (Enzymatic inhibition, IC50 = 6.5 μM) |
| Quantified Difference | Activation of pyruvate/ATP production vs. complete suppression |
| Conditions | In vitro metabolic profiling and reporter assays |
Dictates procurement choice when the scientific objective requires the restoration of normal cellular metabolism rather than the non-specific shutdown of glycolysis.
Due to its unique pyrido-pyrimidinone scaffold, PF-06284674 is a highly effective structural benchmark for orthogonal screening alongside sulfonamide-based (DASA-58) or thienopyrrole-based (TEPP-46) activators. Procuring this compound allows researchers to confidently validate PKM2 activation phenotypes while ruling out chemotype-specific off-target artifacts [1].
With a highly reproducible EC50 of 70 nM in human Huh7 cells, PF-06284674 provides a reliable chemical tool for mainstream laboratory workflows investigating the reversal of the Warburg effect in liver cancer models. Its excellent cell permeability ensures reliable pyruvate and ATP readouts without requiring membrane permeabilization [1].
As a structurally distinct and highly potent activator, PF-06284674 serves as a critical benchmark material for medicinal chemistry programs aiming to design next-generation PKM2 modulators. Its ability to force PKM2 into the active tetrameric state provides a reliable baseline for comparing the efficacy of novel synthetic analogs [1].